AZD2014-13C,d3 -

AZD2014-13C,d3

Catalog Number: EVT-1503661
CAS Number:
Molecular Formula: C₂₅H₂₇D₃N₆O₃
Molecular Weight: 465.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AZD2014-13C,d3 is derived from the broader class of mTOR inhibitors, which play a critical role in regulating cellular processes such as growth, proliferation, and survival. The compound was developed by AstraZeneca and has been classified under investigational drugs aimed at treating various types of cancer, including prostate cancer and other malignancies characterized by aberrant mTOR signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD2014-13C,d3 involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the preparation of key intermediates through standard reactions such as alkylation, acylation, or coupling reactions.

  1. Starting Materials: The synthesis employs commercially available precursors that are modified to introduce the carbon-13 and deuterium labels.
  2. Reactions: Key reactions include:
    • Nucleophilic Substitution: To introduce functional groups necessary for biological activity.
    • Coupling Reactions: Often involving palladium-catalyzed processes to form the core structure of AZD2014.
  3. Purification: Final products are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

The detailed synthetic route can be found in specialized chemical literature focusing on drug development .

Molecular Structure Analysis

Structure and Data

AZD2014-13C,d3 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against mTOR complexes. The molecular formula can be denoted as C17H20D3N5O3C_{17}H_{20}D_3N_5O_3, where the deuterium atoms replace hydrogen atoms in specific positions.

  • Molecular Weight: Approximately 360.45 g/mol.
  • Structural Features:
    • A central pyrimidine ring system.
    • Functional groups including amines and ketones that enhance binding affinity to mTOR targets.

The structural data indicates that the compound's design facilitates optimal interaction with the ATP-binding sites of mTOR complexes .

Chemical Reactions Analysis

Reactions and Technical Details

AZD2014-13C,d3 primarily functions through competitive inhibition of mTORC1 and mTORC2, influencing downstream signaling pathways that regulate cell growth and metabolism. Key reactions include:

  1. Inhibition Mechanism: Binding to the ATP-binding site on both mTOR complexes prevents their activation by upstream signals.
  2. Cellular Effects: Inhibition leads to reduced phosphorylation of downstream targets such as S6 kinase and 4E-BP1, which are crucial for protein synthesis.

Experimental data show that AZD2014 exhibits dose-dependent effects on cell viability across various cancer cell lines, demonstrating its potential efficacy in preclinical models .

Mechanism of Action

Process and Data

The mechanism of action of AZD2014-13C,d3 involves disrupting the mTOR signaling pathway, which is pivotal in cancer cell metabolism and growth.

  • Inhibition of Signaling: By inhibiting both mTORC1 and mTORC2, AZD2014 reduces the phosphorylation of key proteins involved in cell cycle progression, leading to cell cycle arrest.
  • Impact on Apoptosis: The compound also influences apoptotic pathways, enhancing sensitivity to other chemotherapeutic agents.

Data from studies indicate that AZD2014 enhances radiation sensitivity in certain tumor types by modulating these pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD2014-13C,d3 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as DMSO but exhibits limited water solubility.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm the incorporation of deuterium and carbon-13 isotopes, providing insights into its metabolic fate.

These properties are critical for optimizing formulation strategies for clinical applications .

Applications

Scientific Uses

AZD2014-13C,d3 has significant implications in various scientific domains:

  1. Cancer Research: Used extensively in preclinical studies to evaluate its efficacy against different cancer types, particularly those resistant to conventional therapies.
  2. Metabolic Studies: The isotopic labeling allows researchers to trace metabolic pathways involving mTOR signaling, providing insights into tumor metabolism.
  3. Combination Therapies: Investigated for use in combination with other therapeutic agents to enhance anticancer efficacy.
Introduction to AZD2014-¹³C,d₃

Chemical Identity and Isotopic Labeling Rationale

AZD2014-¹³C,d₃ is a stable isotopically labeled analog of the dual mTORC1/2 inhibitor vistusertib (AZD2014). The compound incorporates a carbon-13 (¹³C) atom and three deuterium (d₃) atoms at specific molecular positions, typically within the morpholine ring—a structural component critical to its kinase-binding activity. This isotopic substitution maintains the compound’s biochemical activity and physicochemical properties while creating a distinct mass difference detectable via mass spectrometry. The molecular formula modification (e.g., C₂₃H₂₃D₃¹³CN₆O₄ vs. C₂₃H₂₆N₆O₄ for unlabeled AZD2014) enables precise tracking of the parent compound and its metabolites in complex biological matrices [1] [3].

Rationale for Labeling:

  • Metabolic Pathway Elucidation: The ¹³C label facilitates tracking of morpholine-ring oxidation metabolites, which constituted major metabolic products in human ADME studies [1].
  • Quantitative Precision: Deuterium incorporation reduces interference from endogenous compounds in mass spectrometry, enhancing sensitivity in pharmacokinetic assays [1].
  • Drug-Drug Interaction Studies: Isotopic separation allows co-administration with other drugs without analytical crossover, critical for combination therapy research [5].

Table 1: Excretion Data for ¹⁴C-Labeled Vistusertib (Analogous to ¹³C,d₃ Utility)

MatrixMean Radioactivity Recovery (%)Primary Components Identified
Feces80%Oxidized morpholine metabolites, unchanged parent
Urine12%N-methylamide derivative, glucuronides
Total>90%8 metabolites (all <10% of AUC)

Data derived from human ADME study using ¹⁴C-AZD2014 [1].

Role of Stable Isotopes in Pharmacokinetic and Metabolic Studies

Stable isotopes like ¹³C and deuterium serve as non-radioactive tools for advanced drug disposition studies. For AZD2014-¹³C,d₃, they enable:

  • Absorption/Distribution Kinetics: Following oral administration of labeled AZD2014, rapid absorption was observed (Tₘₐₓ <1.2 hours), with radioactivity distributed predominantly to metabolically active tissues. Unchanged parent compound represented ~78% of circulating radioactivity, confirming its metabolic stability [1].
  • Mass Balance Studies: Quantitative excretion profiling demonstrated hepatic metabolism as the primary elimination route, with fecal excretion dominating (80% vs. 12% urinary) [1] [5].
  • Metabolite Identification: The ¹³C label permitted identification of morpholine-ring oxidized metabolites and N-desmethyl products, which collectively accounted for <10% of systemic exposure each. This metabolic profile informed potential drug-drug interaction risks involving CYP3A4/2C8 enzymes [1] [7].

Table 2: Key Pharmacokinetic Parameters of Unlabeled AZD2014 at MTD

ParameterValue (Mean ± SD)Method
AUCₛₛ (ng·h/mL)6686 ± 1850LC-MS/MS
Cₘₐₓₛₛ (ng/mL)1664 ± 402LC-MS/MS
Half-life (h)~12–15Radioisotope tracing
Plasma Protein Binding~95%Equilibrium dialysis

Data from first-in-human and ADME trials [2] [5].

Historical Development of mTOR Inhibitors and AZD2014

The evolution of mTOR inhibitors provides context for AZD2014’s design:

  • First-Generation Rapalogs (e.g., Sirolimus, Everolimus): These allosteric inhibitors selectively target mTORC1 but fail to inhibit mTORC2 due to structural occlusion. This limitation triggers compensatory AKT activation via mTORC2-mediated phosphorylation at Ser473, reducing antitumor efficacy [3] [6].
  • Second-Generation ATP-Competitive Inhibitors: AZD2014 emerged from rational drug design efforts to overcome rapalog limitations. As a pyrimidine derivative, it competitively binds the ATP-pocket of both mTORC1 (IC₅₀=2.8 nM) and mTORC2 (IC₅₀=3.5 nM), suppressing feedback loops [3] [5].
  • Preclinical Optimization: AZD2014 was selected among analogs (e.g., AZD8055) for its balanced solubility, oral bioavailability (~29% in rats), and potency across xenograft models. Its morpholine ring—the site of isotopic labeling—directly engages the kinase hinge region [2] [9].

Table 3: Evolution of mTOR Inhibitors

GenerationExamplesMechanismKey Limitations
RapalogsTemsirolimus, EverolimusAllosteric mTORC1 inhibitionAKT feedback activation; No mTORC2 inhibition
Dual mTORC1/2AZD2014, AZD8055ATP-competitive kinase inhibitionMetabolic clearance (CYP-mediated)
Dual PI3K/mTORBEZ235, GDC-0980Pan-PI3K/mTOR inhibitionDose-limiting toxicity (hyperglycemia)

Structural and mechanistic advances based on [3] [6] [7].

AZD2014-¹³C,d₃ represents a critical tool for de-risking clinical development of this chemical class, particularly in elucidating exposure-response relationships in oncology trials [1] [5].

Properties

Product Name

AZD2014-13C,d3

Molecular Formula

C₂₅H₂₇D₃N₆O₃

Molecular Weight

465.56

Synonyms

3-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide-13C,d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.